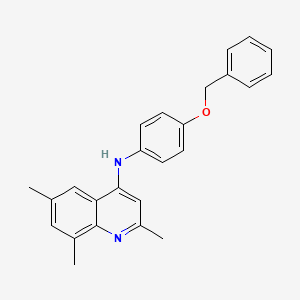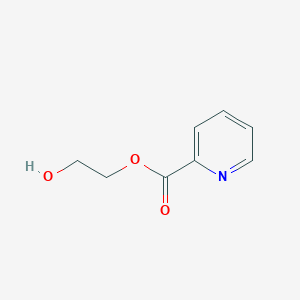
1-(4-Iodobenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position.
Métodos De Preparación
The synthesis of 1-(4-Iodobenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl bromide.
Cyclopropanation: The 4-iodobenzyl bromide undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate.
Amine Formation: The resulting cyclopropane derivative is then subjected to a reductive amination reaction using ammonia or an amine source to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Iodobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert it into different amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(4-Iodobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and nanocomposites.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(4-Iodobenzyl)cyclopropanamine can be compared with other similar compounds such as:
1-(4-Bromobenzyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorobenzyl)cyclopropanamine: Contains a chlorine atom in place of iodine.
1-(4-Fluorobenzyl)cyclopropanamine: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C10H12IN |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
1-[(4-iodophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
Clave InChI |
XJENRPIXRPNGRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(C=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



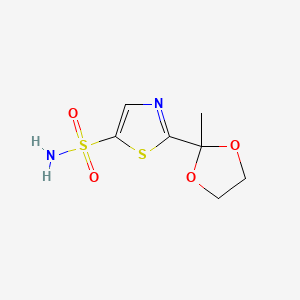




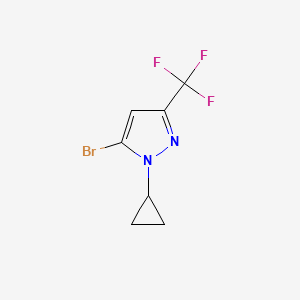

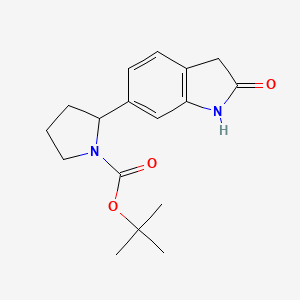


![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)
